N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 belongs to a class of compounds called lipoate analogs, which are designed to target the altered energy metabolism of cancer cells.
Mechanism of Action
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide targets the altered energy metabolism of cancer cells by inhibiting two key enzymes in the tricarboxylic acid (TCA) cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, this compound disrupts the flow of energy through the TCA cycle, leading to increased oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to decrease ATP production, increase reactive oxygen species (ROS) production, and induce apoptosis in cancer cells. This compound has also been shown to increase the sensitivity of cancer cells to other anticancer agents, such as platinum-based drugs and taxanes.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide is its ability to selectively target cancer cells while sparing normal cells. This makes this compound a promising anticancer agent with fewer side effects than traditional chemotherapy. One limitation of this compound is its limited solubility in water, which can make it difficult to administer in clinical settings.
Future Directions
There are several future directions for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide research. One direction is to further investigate the mechanism of action of this compound and its effects on cancer metabolism. Another direction is to explore the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in different types of cancer. Finally, there is a need to develop new formulations of this compound that improve its solubility and bioavailability.
Scientific Research Applications
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide has been extensively studied for its anticancer properties in preclinical and clinical studies. In preclinical studies, this compound has been shown to selectively target cancer cells by inhibiting mitochondrial energy metabolism, leading to increased oxidative stress and apoptosis. This compound has also been shown to enhance the efficacy of other anticancer agents, such as platinum-based drugs and taxanes.
In clinical studies, this compound has shown promising results in various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. This compound has been well-tolerated in clinical trials, with manageable side effects.
properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3-fluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-2-29-21-10-9-18(14-19(21)23)30(27,28)24-17-8-7-15-11-12-25(20(15)13-17)22(26)16-5-3-4-6-16/h7-10,13-14,16,24H,2-6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYLMRAJBUBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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